2-(Dimethylaminomethylene)-3-chloro-2H-1,4-benzoxazine

Vue d'ensemble

Description

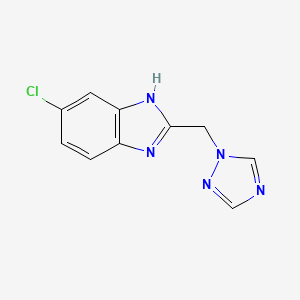

2-(Dimethylaminomethylene)-3-chloro-2H-1,4-benzoxazine (DMCB) is an organic compound that has been widely studied due to its unique properties and potential applications in various fields. It is a heterocyclic compound that contains a nitrogen and chlorine atom in the ring structure. It is a colorless solid that is insoluble in water but soluble in organic solvents. DMCB has been studied for its use in organic synthesis, materials science, and pharmaceuticals.

Applications De Recherche Scientifique

Chemical Synthesis and Transformations

- Preparation of Hydroxylamines and Cyclic Hydroxamic Acids : The reduction of related compounds has led to the formation of hydroxylamines, and subsequent reactions with hydrochloric acid have yielded chloroamines and lactams (Coutts & Pound, 1970).

- Formation of S-Triazines and Intermediates : Treatment of chloro-dimethylaminopyrimidines has led to the formation of various s-triazines and unstable intermediates, involving complex reaction mechanisms (Geerts & Plas, 1978).

- Synthesis of Benzoxazine Derivatives : Substituted 1,4-benzoxazines with an amino side chain at the 2-position exhibit moderate activity on intracellular calcium, highlighting their potential in biochemical applications (Bourlot et al., 1998).

Spectral Properties and Applications

- Fluorescent Dye Properties : 7-dimethylamino-3( p -formylstyryl)-1,4-benzoxazine-2-one (a related compound) is identified as a new dye emitting in the red spectrum, useful for several applications due to its large Stokes shift and good quantum yield (Bris et al., 1984).

Medicinal Chemistry and Pharmacology

- Potential Antimicrobial and Antitumor Activities : Compounds related to 1,4-benzoxazine, like 2-(dimethylaminomethylene)-6,7-dimethoxy-2H-1,4-benzothiazin-3(4H)-one, have been studied for their antitumor and antimicrobial activities, showing promising results in this field (Abbas & Farghaly, 2010).

Material Science and Engineering

Nano-Structured Ceria Recovery : Novel methods have been developed for recovering nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes, showcasing the compound's role in advanced materials processing (Veranitisagul et al., 2011).

Serotonin-3 (5-HT3) Receptor Antagonists : Design and synthesis of 6-Chloro-3,4-dihydro-4-methyl-2H-1,4- benzoxazine-8-carboxamide derivatives have shown potent activity as serotonin-3 receptor antagonists, relevant in neurological research and therapy (Kuroita et al., 2010).

Chemistry of Novolac Resins : Studies have explored the reactions between benzoxazine intermediates and model phenols, vital in the development of novolac resins, a class of synthetic polymers (Zhang & Solomon, 1998).

Mécanisme D'action

Target of Action

GNF-Pf-3495, also known as 2-(Dimethylaminomethylene)-3-chloro-2H-1,4-benzoxazine, primarily targets the PfMFR3 protein in Plasmodium falciparum . PfMFR3 is an orphan apicomplexan transporter predicted to be a member of the major facilitator superfamily (MFS) . It plays a crucial role in the survival and proliferation of the parasite .

Mode of Action

The compound interacts with PfMFR3, causing mutations that decrease the parasite’s sensitivity to certain antimalarial compounds .

Biochemical Pathways

It is known that the compound affects the mitochondrial function of the parasite . PfMFR3, the target of GNF-Pf-3495, is localized to the parasite’s mitochondrion . This suggests that the compound may interfere with mitochondrial transport and other processes within this organelle .

Result of Action

The action of GNF-Pf-3495 results in decreased sensitivity of the parasite to certain antimalarial compounds . This suggests that the compound may have potential use in overcoming drug resistance in malaria treatment.

Safety and Hazards

Orientations Futures

The future directions for similar compounds like PDMAEMA involve their use in a wide range of applications, often involving the synthesis of block copolymers . They are being studied for their potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors .

Propriétés

IUPAC Name |

(1Z)-1-(3-chloro-1,4-benzoxazin-2-ylidene)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-14(2)7-10-11(12)13-8-5-3-4-6-9(8)15-10/h3-7H,1-2H3/b10-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUPIXZBNDANQY-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1C(=NC2=CC=CC=C2O1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C\1/C(=NC2=CC=CC=C2O1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-1-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride](/img/structure/B3035426.png)

![5-[1-(2,4-dichlorophenoxy)ethyl]-1-(phenylsulfonyl)-1H-pyrazole](/img/structure/B3035428.png)

![5-[1-(2,4-dichlorophenoxy)ethyl]-1-(methylsulfonyl)-1H-pyrazole](/img/structure/B3035429.png)

![{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B3035430.png)

![1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3035431.png)

![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035435.png)

![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 4-chlorobutanoate](/img/structure/B3035436.png)

![[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B3035438.png)

![7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methyl-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3035442.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile](/img/structure/B3035444.png)

![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-3,5-pyridinedicarbonitrile](/img/structure/B3035445.png)